Chinensinaphthol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

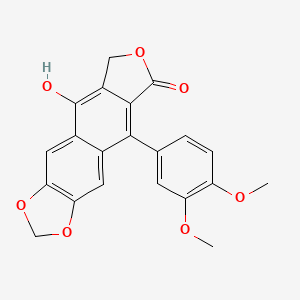

9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-24-14-4-3-10(5-15(14)25-2)18-11-6-16-17(28-9-27-16)7-12(11)20(22)13-8-26-21(23)19(13)18/h3-7,22H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUVOQCJYNAWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318383 | |

| Record name | 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53965-06-3 | |

| Record name | LIGNAN DERIV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Approaches and Structural Modification Strategies for Chinensinaphthol

Total Synthesis of Chinensinaphthol and its Analogues

The total synthesis of arylnaphthalene lignans (B1203133) like this compound is not standardized to a single pathway; rather, it is approached through several well-established strategies that allow for the construction of the highly substituted naphthalene (B1677914) core. nih.gov These routes are often designed to be flexible, permitting the synthesis of various natural products within the family. frontiersin.org

Key Synthetic Transformations (e.g., Michael Addition, Suzuki Coupling)

The construction of the arylnaphthalene scaffold relies on a toolkit of powerful chemical reactions. Transition metal-catalyzed cross-coupling reactions are fundamental to many synthetic approaches. The Suzuki-Miyaura cross-coupling, for instance, is frequently used to form the crucial aryl-aryl bond that connects the naphthalene core to its phenyl substituent. nih.govfrontiersin.org One strategy involves the coupling of a naphthalene or dihydronaphthalene precursor, often in the form of a boronic acid or ester, with an aryl halide. frontiersin.orgresearchgate.net

Cycloaddition reactions, particularly the Diels-Alder reaction, represent another cornerstone in the synthesis of these lignans. elsevierpure.comresearchgate.net This method allows for the formation of the six-membered ring of the naphthalene system in a controlled manner. Variations include intramolecular Diels-Alder reactions, which can establish complex stereochemistry early in the synthesis. nih.gov

Other key transformations include annulation (ring-forming) reactions, which build the naphthalene system onto an existing aromatic ring. The Hauser-Kraus annulation, a tandem Michael addition-lactonization sequence, has been effectively employed in the synthesis of several arylnaphthalene lignans. nih.gov

Table 1: Key Synthetic Reactions in Arylnaphthalene Lignan (B3055560) Synthesis

| Reaction Type | Description | Common Reagents/Catalysts | Reference |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an aryl boronic acid/ester and an aryl halide. | Pd(PPh₃)₄, K₃PO₄ | nih.govresearchgate.net |

| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring. | Heat, Lewis Acids | elsevierpure.comresearchgate.net |

| Hauser-Kraus Annulation | A Michael addition followed by an intramolecular cyclization/acylation. | LiHMDS | nih.gov |

| Stille Coupling | Forms a C-C bond between an organostannane and an organohalide. | Palladium catalysts | frontiersin.org |

| Benzannulation | Formation of a benzene (B151609) ring fused to another ring system. | Various, including Lewis acids | frontiersin.orgnih.gov |

Regioselective Synthesis Pathways and Methodologies

A significant challenge in the synthesis of arylnaphthalene lignans is controlling regioselectivity—ensuring that functional groups are placed at the correct positions on the aromatic rings. The substitution pattern profoundly affects the molecule's biological activity. nih.gov

Chemists have developed several methodologies to address this. Regioselective intramolecular anionic Diels-Alder reactions of 1,7-diaryl-1,6-diynes have been used for the concise synthesis of lignans like justicidin B. elsevierpure.com Another approach involves palladium-promoted [2+2+2] cocyclization of arynes and unsymmetrical conjugated dienes, which can also yield specific regioisomers. frontiersin.org

Furthermore, the choice of protective groups and the sequence of reactions are critical for directing reactivity. For example, regioselective hydrolysis of a less-hindered ester on a common intermediate can pave the way for the synthesis of different natural products from a single precursor. frontiersin.org Cation-induced cyclization is another powerful tool for building the highly substituted dihydronaphthalene unit, which can then be aromatized to the desired arylnaphthalene core in a controlled manner. frontiersin.org

Chemical Derivatization and Analogue Synthesis of this compound

The core structure of this compound serves as a scaffold for the synthesis of diverse analogues, which are crucial for studying structure-activity relationships (SAR). nih.gov

Strategies for Structural Diversification

Structural diversification is typically achieved by modifying the peripheral functional groups of the arylnaphthalene lactone core or by altering the substitution pattern on the aromatic rings. Synthetic routes are often designed to converge on a late-stage common intermediate, from which various analogues can be generated. frontiersin.orgresearchgate.net

Strategies for diversification include:

Varying the Aryl Substituent: By using different arylboronic acids in a Suzuki coupling step, a wide range of analogues with modified phenyl groups can be synthesized. researchgate.net

Modification of the Lactone Ring: The lactone moiety can be altered, for instance, by converting it to a lactam to create aza-analogues. researchgate.net

Introducing Different Oxygenation Patterns: The methoxy (B1213986) and methylenedioxy groups on the naphthalene and phenyl rings are common targets for modification, as these groups are known to influence biological activity. nih.gov

Synthesis of Methylated Analogues (e.g., this compound Methyl Ether)

This compound methyl ether is a naturally occurring derivative of this compound that has been isolated from plants such as Justicia procumbens. nih.govnih.gov Its synthesis is an important target for chemists. The methylation of phenolic hydroxyl groups is a common transformation in natural product synthesis.

While a specific procedure for the direct methylation of this compound is not detailed in the available literature, the synthesis of such ethers generally proceeds through standard O-methylation protocols. This typically involves reacting the parent phenol (B47542) (this compound) with a methylating agent in the presence of a base.

Table 2: Common Methylation Reagents

| Reagent | Base | Typical Conditions |

| Dimethyl Sulfate (DMS) | K₂CO₃, NaH | Acetone or DMF, room temp. to 60°C |

| Methyl Iodide (MeI) | K₂CO₃, Ag₂O | Acetone or DMF, room temp. |

| Dimethyl Carbonate (DMC) | K₂CO₃, Phase-Transfer Catalyst | Elevated temperatures (e.g., 140°C) |

In many total synthesis approaches for this class of compounds, the methoxy groups are incorporated into the early-stage building blocks before the main scaffold is constructed, circumventing the need for a late-stage methylation step on the final natural product. frontiersin.org

Advanced Reaction Methodologies in this compound Synthesis

The pursuit of more efficient and elegant syntheses of complex natural products like this compound has driven the adoption of advanced reaction methodologies. These methods often aim to reduce step counts, improve yields, and enhance stereocontrol.

Transition metal-mediated annulation is a prominent advanced strategy. Catalysts based on gold, palladium, and nickel have been successfully used to construct the arylnaphthalene lactone core through inter- or intramolecular cyclizations. frontiersin.org For example, gold catalysts can facilitate the intramolecular cyclization of alkynyl esters to form the arylnaphthalene precursor. frontiersin.org

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer significant gains in efficiency. A tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent has been developed as a key step in a versatile strategy for the total synthesis of arylnaphthalene lactone lignans. rsc.org Other advanced methods reported for this class of compounds include photo-assisted cyclization and multicomponent reactions that rapidly build molecular complexity. frontiersin.org

Molecular Pharmacological Investigations of Chinensinaphthol

Cellular Proliferation and Apoptosis Modulation by this compound

The modulation of cellular proliferation and the induction of apoptosis are key strategies in cancer therapy. Apoptosis, or programmed cell death, is a crucial process that eliminates damaged or cancerous cells. nih.govd-nb.info Many therapeutic agents exert their anticancer effects by triggering this pathway. d-nb.infomdpi.com

Mechanisms of Apoptosis Induction (e.g., Caspase-3 Activation)

Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a primary executioner caspase; its activation is a central event in the apoptotic pathway, leading to the cleavage of numerous cellular proteins and ultimately, cell death. nih.govnih.govmdpi.com The activation of caspase-3 can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov For instance, the release of cytochrome c from mitochondria triggers the formation of the apoptosome, which in turn activates caspase-9 and subsequently caspase-3. nih.govscispace.com The activation of caspase-3 is a common mechanism for many chemotherapeutic agents to induce cell death in tumors. nih.govscispace.com

However, recent studies also suggest that under certain conditions, caspase-3 activation may have non-apoptotic roles and could even promote tumor aggressiveness and metastasis in some cancer types, such as melanoma. mdpi.combiorxiv.org

Specific studies detailing the direct activation of caspase-3 by this compound were not identified in the conducted search.

Impact on Specific Cancer Cell Lines for Mechanistic Elucidation (e.g., HT-29 human colon cancer cells, K562 human leukemia cells)

HT-29 Human Colon Cancer Cells: The HT-29 cell line is a widely utilized model in cancer research for studying normal and neoplastic processes of the colon. nih.govfarmaciajournal.com These cells are often used to evaluate the pro-apoptotic and anti-proliferative effects of various natural and synthetic compounds. nih.govfarmaciajournal.comnih.gov For example, studies have shown that compounds like quercetin (B1663063) and cinnamaldehyde-rich cinnamon extract can inhibit cell viability and induce apoptosis in HT-29 cells, often involving the activation of caspase-3. mdpi.comscispace.comnih.govnih.gov

No specific research data was retrieved documenting the impact of this compound on the HT-29 cell line.

K562 Human Leukemia Cells: The K562 cell line, derived from a patient with chronic myeloid leukemia (CML), is a standard model for studying leukemia and evaluating the efficacy of anti-cancer agents. biomolther.orgnih.gov Various compounds have been shown to inhibit proliferation and induce apoptosis in K562 cells. biomolther.orgnih.gov Mechanisms often involve cell cycle arrest and the activation of the mitochondrial apoptotic pathway, including caspase-3 activation. nih.govnih.govmdpi.com

The direct effects of this compound on K562 human leukemia cells have not been detailed in the available search results.

Potential Interactions with DNA Topoisomerase Activity (e.g., Topoisomerase IIα)

DNA topoisomerase IIα (Topo IIα) is a critical nuclear enzyme that resolves topological problems in DNA, such as supercoiling and tangling, which occur during replication and transcription. biorxiv.orgnih.gov Because of its essential role in cell division, Topo IIα is a key target for many anticancer drugs. nih.govimist.ma These drugs can act as inhibitors, interfering with the enzyme's catalytic cycle and leading to DNA damage and cell death. nih.govresearchgate.net In colorectal cancer, for instance, Topo IIα has been shown to interact with the β-catenin/TCF-4 complex, suggesting a role in Wnt signaling and making it a potential therapeutic target. nih.gov

There is currently no available scientific literature from the searches that investigates or establishes an interaction between this compound and DNA topoisomerase IIα.

Metabolic Pathway Regulation by this compound

The regulation of metabolic pathways, particularly those involved in lipid metabolism, is a significant area of research for addressing metabolic diseases. mdpi.comnih.govnih.gov Phytochemicals are known to modulate these pathways through various mechanisms, including influencing lipid absorption, synthesis, and catabolism. mdpi.comnih.gov

Mechanisms of Lipid Metabolism Modulation (e.g., Lipolytic Regulation of Adipocytes and Lipids)

Lipid metabolism is a complex process involving the synthesis (lipogenesis) and breakdown (lipolysis) of triglycerides (TGs) in adipocytes (fat cells). nih.gov Lipolysis is the catabolic process that breaks down stored TGs into fatty acids and glycerol, a crucial step for mobilizing energy. nih.govnih.gov This process is primarily catalyzed by key enzymes such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govresearchgate.net The regulation of these enzymes is critical for maintaining energy homeostasis, and their dysregulation is associated with obesity and metabolic syndrome. nih.govnih.gov Natural compounds are being investigated for their potential to modulate these pathways by suppressing adipogenesis (the formation of fat cells) and stimulating lipolysis. nii.ac.jpjapsonline.com

Specific studies detailing how this compound modulates lipid metabolism or regulates lipolysis in adipocytes were not found in the retrieved search results.

Identification of Associated Protein Targets (e.g., HSP90AA1, PPARA, MMP9)

HSP90AA1: Heat shock protein 90 alpha family class A member 1 (HSP90AA1) is a molecular chaperone that assists in the proper folding and stability of numerous client proteins, many of which are involved in cancer progression. nih.gov High expression of HSP90AA1 has been linked to a poor prognosis in some cancers, like hepatocellular carcinoma, where it contributes to tumorigenesis and chemotherapy resistance. nih.gov Inhibition of HSP90AA1 can lead to increased cancer cell death. nih.gov

PPARA: Peroxisome proliferator-activated receptor alpha (PPARA) is a ligand-activated transcription factor that plays a major role in regulating lipid metabolism and fatty acid oxidation. nih.govnih.gov Agonists of PPARA are used clinically to treat hyperlipidemia. nih.gov It is a key target for therapeutic interventions aimed at metabolic diseases. nih.govnih.gov

MMP9: Matrix metalloproteinase-9 (MMP9) is an enzyme that degrades components of the extracellular matrix. mdpi.com Its activity is crucial for processes like tissue remodeling, but its dysregulation is implicated in cancer, where it facilitates cell migration, invasion, and angiogenesis. mdpi.comnih.gov Due to its role in tumor progression, MMP9 is considered an attractive, though challenging, therapeutic target. mdpi.commdpi.com

No direct evidence linking this compound to HSP90AA1, PPARA, or MMP9 as protein targets was identified in the conducted literature search.

Anti-Inflammatory and Antioxidant Mechanisms of this compound

Cellular and Molecular Basis of Anti-Inflammatory Effects

The anti-inflammatory effects of many plant-derived compounds are attributed to their ability to modulate critical signaling pathways involved in the inflammatory response. mdpi.comljmu.ac.uk Lignans (B1203133), as a class, have been shown to target and inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.comresearchgate.netscilit.com These pathways are central to the production of pro-inflammatory mediators. nih.govnih.gov

The NF-κB signaling pathway is a primary regulator of inflammation. nih.gov Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Studies on various lignans have demonstrated their capacity to suppress the phosphorylation of IκBα, an inhibitor of NF-κB, which prevents the translocation of NF-κB into the nucleus and subsequent gene transcription. mdpi.comscilit.comnih.gov

The table below summarizes the key molecular targets of lignans in the context of inflammation.

| Signaling Pathway | Key Proteins Modulated | Downstream Effects |

| NF-κB Pathway | IκBα, p65 | Inhibition of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) and enzyme (iNOS, COX-2) expression. nih.govscilit.comnih.gov |

| MAPK Pathway | ERK, JNK, p38 | Downregulation of inflammatory mediator production. mdpi.comnih.gov |

Oxidative Stress Mitigation Pathways

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key contributor to inflammation and cellular damage. ljmu.ac.uk Antioxidants can counteract this by directly scavenging free radicals or by bolstering the cell's intrinsic antioxidant systems. ljmu.ac.uk

A primary mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govliberty.edu Under normal conditions, Nrf2 is kept at low levels. However, upon exposure to oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE). nih.govnih.gov This binding initiates the transcription of a host of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.govmdpi.com

Lignans have been identified as potent activators of the Nrf2 signaling pathway. nih.govresearchgate.net This activation is considered a key mechanism for their antioxidant effects. nih.govmdpi.com By upregulating the expression of phase II detoxification and antioxidant enzymes, lignans help to restore cellular redox homeostasis and protect against oxidative damage. nih.gov The interplay between Nrf2 and NF-κB is also significant; activation of Nrf2 can negatively regulate the NF-κB pathway, thereby linking the antioxidant and anti-inflammatory actions of these compounds. nih.gov Research on plant extracts containing compounds structurally related to this compound has shown the ability to enhance the Nrf2/HO-1 antioxidant pathway, suggesting a similar mechanism for this compound. nih.govresearchgate.net

The following table details the key pathways and molecules involved in the antioxidant activity of lignans.

| Pathway | Key Molecules | Cellular Outcome |

| Nrf2-ARE Pathway | Nrf2, Keap1, ARE | Upregulation of antioxidant enzymes (HO-1, SOD, CAT). nih.govnih.govmdpi.com |

| ROS Scavenging | Direct interaction with ROS | Neutralization of free radicals. ljmu.ac.uk |

Antiviral Mechanism Exploration of this compound

The search for effective antiviral agents from natural sources has identified lignans as a promising class of compounds. Their structural diversity allows for interaction with various viral and host cell targets, potentially inhibiting viral entry, replication, and release. mdpi.com

Investigation of Interactions with Viral Proteins (e.g., SARS-CoV-2 Targets)

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 virus. Key viral proteins, such as the 3-chymotrypsin-like protease (3CLpro or Mpro) and the spike (S) protein, are critical for the viral life cycle and represent major targets for antiviral drugs. researchgate.netresearchgate.netresearchgate.net The 3CLpro is essential for processing viral polyproteins, a necessary step for viral replication, while the spike protein mediates viral entry into host cells by binding to the ACE2 receptor. researchgate.netmdpi.com

Several in silico and in vitro studies have demonstrated that various lignans and their derivatives possess inhibitory activity against SARS-CoV-2. mdpi.comnih.govnih.gov For example, arylnaphthalene lignans such as diphyllin (B1215706) and justicidin B, which share a structural backbone with this compound, have been shown to be effective against SARS-CoV-2. nih.gov Computational studies have identified other lignan (B3055560) derivatives that exhibit strong binding affinity for key viral proteins, including 3CLpro and the spike protein, suggesting they can act as potent inhibitors. nih.gov Although direct experimental evidence for this compound's interaction with SARS-CoV-2 proteins is not yet available, its classification as a lignan suggests it may possess similar antiviral potential.

The table below outlines potential antiviral targets for lignans like this compound.

| Viral Target | Function | Potential Inhibitory Effect of Lignans |

| 3CL Protease (Mpro) | Viral polyprotein processing and replication. researchgate.net | Inhibition of enzymatic activity, blocking viral maturation. nih.govnih.gov |

| Spike (S) Protein | Binding to host cell ACE2 receptor for viral entry. mdpi.com | Interference with virus-receptor binding, preventing infection. acs.orgtandfonline.com |

Neurobiological Pathway Interactions of this compound

Neurodegenerative diseases, such as Alzheimer's, are characterized by progressive neuronal damage. Lignans have emerged as compounds of interest for their potential neuroprotective effects, which are often linked to their anti-inflammatory and antioxidant properties. frontiersin.org

Inhibition of β-Amyloid Formation

A central event in the pathology of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble plaques in the brain. mdpi.commdpi.comnih.gov These aggregates are believed to initiate a cascade of events leading to neuronal dysfunction and cell death. nih.gov Therefore, inhibiting the formation and aggregation of Aβ is a primary therapeutic strategy. mdpi.commdpi.com

Numerous studies have reported that various lignans can interfere with the Aβ aggregation process. nih.govtandfonline.comnih.gov For example, total lignans from Schisandra chinensis have been shown to ameliorate Aβ-induced neurodegeneration in animal models. nih.gov Other research has identified specific lignans from different plant sources that exhibit significant inhibitory activity on the self-induced aggregation of Aβ peptides in vitro. nih.govtandfonline.com The mechanism of inhibition is thought to involve the direct binding of lignans to Aβ peptides, which stabilizes them in a non-toxic conformation and prevents their assembly into harmful oligomers and fibrils. tandfonline.com Molecular docking studies have further elucidated the potential binding interactions between lignans and Aβ peptides. nih.govtandfonline.com While specific studies on this compound's effect on β-amyloid are pending, its identity as a lignan provides a strong rationale for its potential in this area. frontiersin.org

Structure Activity Relationship Sar Studies of Chinensinaphthol Analogues

Influence of Substituent Groups on Biological Activity Profiles

SAR studies on Chinensinaphthol and related arylnaphthalene lignans (B1203133) aim to pinpoint the specific structural features that confer biological activity. Research suggests that certain functional groups and structural motifs play a critical role in the compound's interaction with biological targets.

For instance, studies on compounds related to this compound, such as this compound methyl ether, have investigated their interaction with integrin αIIbβ3, a key protein in platelet aggregation nih.gov. These investigations infer that methoxy (B1213986) groups present on the phenyl rings and the presence of a five-membered ring containing two oxygen molecules are key structural elements responsible for protein interaction nih.gov. This indicates that the substitution pattern on the aromatic rings and the integrity of specific heterocyclic moieties can significantly influence anti-platelet aggregation efficacy.

Advanced Analytical and Computational Methodologies in Chinensinaphthol Research

High-Resolution Spectroscopic Characterization in Research Contexts

High-resolution spectroscopic techniques are paramount for accurately determining the structure and identifying Chinensinaphthol and its related compounds. These methods provide detailed insights into molecular connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Complex Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like this compound and its analogues jaypeedigital.comresearchgate.netnumberanalytics.comsolubilityofthings.com. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial arrangement. For this compound research, NMR is crucial for:

Elucidation of Analogues: For complex analogues, 1D NMR alone may be insufficient. Advanced NMR techniques are employed to establish complete molecular structures, including the relative stereochemistry of substituents jaypeedigital.comresearchgate.net. The identification of specific proton and carbon signals, along with their correlations, is key to confirming the structure of this compound and its derivatives.

Mass Spectrometry (MS) for Metabolite Profiling and Fragmentation Analysis (e.g., LC-MS/MS, UPLC-MS)

Metabolite Profiling: LC-MS/MS and UPLC-MS enable the detection and characterization of various metabolites derived from this compound in biological samples. By separating compounds based on their retention time and then analyzing their mass-to-charge ratio (m/z) and fragmentation patterns, researchers can identify metabolic pathways nih.govthermofisher.commdpi.com.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting precursor ions. Analyzing these fragment ions helps in confirming the identity of this compound and its metabolites by matching fragmentation patterns with known compounds or databases jmb.or.krmdpi.comnih.gov. High-resolution accurate mass (HRAM) MS systems, such as Orbitrap analyzers, further enhance identification by allowing the calculation of empirical formulas from molecular ions thermofisher.com.

Advanced Homonuclear and Heteronuclear Two-Dimensional NMR Methods

While 1D NMR provides foundational structural data, advanced 2D NMR techniques are essential for resolving ambiguities and confirming complex structural assignments for this compound analogues jaypeedigital.comresearchgate.netgu.se.

Homonuclear NMR: Experiments such as ¹H-¹H COSY (Correlation Spectroscopy) reveal proton-proton coupling, establishing connectivity between adjacent protons. TOCSY (Total Correlation Spectroscopy) helps in identifying spin systems within a molecule jaypeedigital.comgu.se.

Heteronuclear NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing correlations between protons and carbons. HSQC directly links protons to the carbons they are attached to, while HMBC provides information on longer-range correlations (two or three bonds), which is invaluable for piecing together the complex structure of this compound and its derivatives jaypeedigital.comgu.sefrank-dieterle.de. These methods are vital for assigning specific signals to atoms within the molecule, thereby confirming its precise structure researchgate.netnih.gov.

Chromatographic and Separation Science Applications

Chromatographic techniques are vital for isolating, purifying, and quantifying this compound and its related compounds from complex mixtures.

HPLC-DAD and UPLC-MS for Quantitative and Qualitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), are widely used for both quantitative and qualitative analyses of this compound in research settings researchgate.netmdpi.comthcacertifiedanalysis.comfrontiersin.org.

Quantitative Analysis: HPLC-DAD allows for the precise quantification of this compound and its related lignans (B1203133) by measuring peak areas at specific wavelengths researchgate.netmdpi.com. UPLC-MS/MS methods, employing techniques like Multiple Reaction Monitoring (MRM), offer high sensitivity and selectivity for quantifying this compound and its metabolites in biological samples nih.govfrontiersin.org. Relative response factors (RRFs) can be utilized with HPLC-DAD for efficient quantification, even when reference standards for all analytes are not available researchgate.net.

Qualitative Analysis: UPLC-MS provides qualitative information by generating mass spectra and fragmentation patterns, aiding in the identification of this compound and its impurities or degradation products nih.govthermofisher.com. HPLC-DAD can also provide qualitative data through UV-Vis spectral profiles, which can be used for compound identification and purity assessment mdpi.com.

Metabolite Profiling Techniques (e.g., ¹H-NMR Spectroscopy, HPLC-DAD)

Metabolite profiling, often employing a combination of techniques, is crucial for understanding the metabolic fate of this compound.

¹H-NMR Spectroscopy: ¹H-NMR can be used for metabolite profiling by simultaneously detecting and quantifying various metabolites in plant extracts or biological samples mdpi.comembrapa.br. The distinct proton signals provide fingerprints that can be used to identify and compare metabolic profiles embrapa.brmdpi.comnih.gov.

HPLC-DAD: HPLC-DAD is also employed in metabolite profiling, often in conjunction with NMR. It allows for the separation and detection of multiple metabolites, providing quantitative data on their relative abundance within a sample mdpi.commdpi.com. By comparing retention times and UV spectra with known standards or databases, this compound and its metabolites can be identified and quantified mdpi.comresearchgate.net.

Data Tables

While specific experimental data for this compound from the provided search results are limited, typical outputs from these analytical techniques can be illustrated.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Key Structural Features

| Proton Type | Expected δ (ppm) | Significance in this compound Structure |

| Aromatic Protons | 6.5 - 8.0 | Indicate presence of aromatic rings |

| Methoxy (B1213986) Protons | 3.8 - 4.0 | Confirm methoxy groups |

| Methylene Protons | 3.0 - 5.0 | Indicate CH₂ groups within the structure |

| Hydroxyl Proton | 4.0 - 12.0 | Confirm phenolic or alcoholic hydroxyl |

Note: These are representative values; exact shifts depend on the specific electronic environment.

Table 2: Representative HPLC-DAD Chromatographic Data

| Compound Name | Retention Time (min) | Detection Wavelength (nm) | Significance |

| This compound | 15.0 - 20.0 | 256 | Primary compound for analysis |

| This compound methyl ether | 18.0 - 22.0 | 256 | Related analogue, important for comparison |

Note: Retention times are indicative and depend on the specific HPLC column and mobile phase used.

Table 3: Representative Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Ionization Mode | Significance |

| 380.1 (M+H)⁺ | 365.1 | ESI+ | Loss of CH₃ (from methoxy group) |

| 380.1 (M+H)⁺ | 350.1 | ESI+ | Loss of 2x CH₃ (from dimethoxy groups) |

| 380.1 (M+H)⁺ | 227.1 | ESI+ | Characteristic fragment of the core structure |

Note: Exact m/z values and fragmentation patterns are specific to the compound and MS instrument.

Compound List:

this compound

this compound methyl ether

Justicidin A

Justicidin B

Justicidin C

Justicidin D

Tuberculatin

Taiwanin E

Taiwanin E methyl ether

Neojusticin A

Neojusticin B

Pronaphthalide A

Phyllamyricin C

Huperzine A

Cimetidine

Alisol C 23-acetate

Alisol A

Alisol A 24-acetate

Alisol B 23-acetate

Morusin

Arsenicin A

Arsenicin B

Arsenicin C

Arsenicin D

LW6

Myxalamid A

Myxalamid B

Myxalamid C

Myxalamid K

Cistanoside D

Leucosceptoside A

Oleanolic acid-3-sophoroside

Cannabidivarin (CBDV)

Cannabidiolic Acid (CBD-A)

Cannabigerolic Acid (CBG-A)

Cannabigerol (CBG)

Cannabidiol (CBD)

Tetrahydrocannabivarin (THCV)

Cannabinol (CBN)

∆9-Tetrahydrocannabinol (d9-THC)

∆8-Tetrahydrocannabinol (d8-THC)

Cannabicyclol (CBL)

Cannabichromene (CBC)

Tetrahydrocannabinolic Acid (THCA)

Chlorogenic acid

Neochlorogenic acid

Computational and In Silico Approaches

Computational and in silico methods provide powerful tools for understanding the complex interactions of this compound with biological systems. These techniques enable the prediction of binding affinities, the identification of molecular targets and associated pathways, and the screening of large compound libraries, thereby accelerating the drug discovery and development process.

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a widely used computational technique that simulates the binding of a ligand (such as this compound) to a target molecule, typically a protein. This process predicts the preferred orientation of the ligand when bound to the target, as well as the strength of the interaction, often quantified by a docking score or binding affinity. Such simulations are crucial for identifying potential molecular targets and understanding the basis of a compound's biological activity.

Research has indicated that computational studies, including molecular docking, have been employed to investigate compounds like this compound methyl ether. These studies suggest that this compound methyl ether, along with other related compounds, may target the integrin αIIbβ3 protein researchgate.netnih.govnih.gov. Molecular docking allows for the prediction of how these compounds interact with the active sites of such proteins, providing insights into their potential therapeutic effects, such as inhibiting platelet aggregation researchgate.net.

| Target Protein | Binding Affinity/Score | Predicted Interaction | Reference Citation |

| Integrin αIIbβ3 | Predicted targeting | Binding to the active site of the protein | researchgate.netnih.govnih.gov |

| HER2 / EGFR | Favorable docking energy | Predicted affinity and selectivity for cancer targets | mdpi.com |

Network Pharmacology for Pathway Identification and Target Prediction

Network pharmacology is a systems biology approach that aims to understand the complex interactions between drugs, targets, and biological pathways. By analyzing large-scale biological data, it can predict multiple targets and pathways affected by a single compound or a combination of compounds. This method is particularly useful for natural products like those derived from plants, which often exhibit multi-target activities.

In the context of this compound, network pharmacology has been utilized in conjunction with gene chip analysis to identify potential targets and pathways. Studies suggest that compounds isolated from plant extracts, including those related to this compound, have their targets predicted through network pharmacology. These predicted targets and pathways are often associated with the compound's observed biological effects, such as anti-platelet aggregation nih.govnih.govresearchgate.net. Network pharmacology helps to map out the complex molecular landscape influenced by this compound, providing a holistic view of its mechanism of action.

| Target Molecule | Associated Pathway | Predicted Role of this compound | Reference Citation |

| Integrin αIIbβ3 | Pathways related to platelet aggregation | Identification of targets for anti-platelet aggregation activity | nih.govnih.govresearchgate.net |

| Multiple targets | Inflammatory response, oxidative stress, cancer pathways | Elucidating complex therapeutic mechanisms | mdpi.commedsci.org |

Virtual Screening Techniques for Lead Identification

Virtual screening (VS) is a computational method used to search large databases of chemical compounds to identify those with the highest probability of binding to a specific biological target or exhibiting desired biological activity. This technique significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the lead identification phase in drug discovery. Methods include structure-based screening (e.g., molecular docking) and ligand-based screening (e.g., pharmacophore modeling).

While specific applications of virtual screening directly to this compound for lead identification are not detailed in the provided search snippets, the technique is a cornerstone of modern drug discovery. It is employed to identify potential drug candidates by evaluating millions of compounds computationally, prioritizing those with favorable interactions with target molecules sygnaturediscovery.comresearchgate.netnih.govnih.govwikipedia.org.

| Screening Library/Target | Identified Hits/Features | Screening Method | Reference Citation |

| General chemical libraries/targets | Potential lead compounds, compounds with activity | Ligand-based, structure-based, pharmacophore mapping | sygnaturediscovery.comresearchgate.netnih.govnih.govwikipedia.org |

Gene Chip Analysis for Differentially Expressed Genes

Gene chip analysis, also known as microarray analysis, is a high-throughput technique used to measure the expression levels of thousands of genes simultaneously. By comparing gene expression profiles between different conditions (e.g., treated versus untreated cells), researchers can identify genes that are differentially expressed. This information is vital for understanding the molecular responses to a compound, identifying affected biological pathways, and pinpointing potential therapeutic targets.

Studies involving plant extracts containing compounds like this compound have utilized gene chip analysis to investigate differentially expressed genes. The findings from gene chip analyses have then served as a basis for predicting the targets of these compounds using network pharmacology. This approach helps to correlate observed biological effects, such as anti-platelet aggregation, with changes in gene expression patterns researchgate.netnih.govnih.govresearchgate.net.

| Gene/Gene Set | Fold Change | Biological Process Affected | Reference Citation |

| Not Specified | Not Specified | Related to platelet aggregation | researchgate.netnih.govnih.govresearchgate.net |

Microscale Thermophoresis and Prometheus NT.48 for Molecular Interaction Studies

Microscale Thermophoresis (MST) and the Prometheus NT.48 system are biophysical techniques used to study molecular interactions in solution. MST measures the movement of molecules along a temperature gradient, which is influenced by changes in their size, charge, or hydration shell upon binding to a partner molecule. This allows for the precise quantification of binding affinities (Kd values), stoichiometry, and the characterization of molecular interactions.

In research related to this compound, these advanced biophysical methods have been employed to experimentally verify the molecular interactions predicted by computational studies. Specifically, Prometheus NT.48 and microscale thermophoresis have been used to study the interactions between compounds like this compound methyl ether and purified integrin αIIbβ3 protein. The results from these studies have corroborated findings from molecular docking simulations, confirming the binding interactions between the compounds and their predicted targets researchgate.netnih.govnih.govfrontiersin.org.

| Interaction Partner | Binding Constant (Kd) | Interaction Type | Method Used (MST/Prometheus NT.48) | Reference Citation |

| Integrin αIIbβ3 | Not Specified | Molecular interaction, binding | Prometheus NT.48, MST | researchgate.netnih.govnih.govfrontiersin.org |

Chinensinaphthol in Lead Compound Discovery and Optimization

Identification of Chinensinaphthol as a Research Lead Molecule

The discovery of novel lead compounds from natural sources is a cornerstone of medicinal chemistry, offering structural diversity and varied biological activities. nih.gov Natural medicines, derived from plants, microorganisms, and marine organisms, are considered a rich reservoir for new therapeutic agents. nih.gov Within this context, this compound and its derivatives have been identified as promising research lead molecules, primarily from plants of the Acanthaceae family. nih.gov

Specifically, this compound methyl ether has been isolated from Rostellularia procumbens (L.) Nees, a plant widely distributed in southwest China and Taiwan. nih.gov This plant has a history of use in traditional medicine and has been shown to possess anti-viral and anti-tumoral properties. nih.gov The identification of its constituent compounds as lead molecules began with broad screening of plant extracts. Studies revealed that an ethyl acetate (B1210297) extraction from R. procumbens could inhibit platelet aggregation, a key process in thrombosis. nih.gov

This initial finding prompted further investigation to pinpoint the specific bioactive ingredients responsible for this effect. Through systematic isolation and analysis, arylnaphthalide lignans (B1203133), including this compound methyl ether, were identified as active constituents. nih.gov Network pharmacology analysis was then employed to predict the molecular targets of these compounds, suggesting that the protein integrin αIIbβ3, a major platelet-surface receptor that regulates aggregation, was the most likely target. nih.gov This combination of ethnobotanical leads, bioactivity screening, and target prediction established this compound and its related lignans as valuable lead molecules for the development of novel anti-platelet agents. nih.gov

Strategies for Lead Optimization of this compound and its Analogues

Once a lead compound like this compound is identified, it typically undergoes an optimization process to improve its efficacy, selectivity, and pharmacokinetic properties. This involves a cyclical process of designing, synthesizing, and testing new analogues. youtube.com

Structure-Activity Relationship (SAR) Guided Optimization

Structure-activity relationship (SAR) studies are fundamental to lead optimization, examining how a molecule's chemical structure correlates with its biological activity. mans.edu.eg By making systematic modifications to the lead compound, medicinal chemists can identify the key chemical groups, or pharmacophores, responsible for its effects. mans.edu.eg

In the case of this compound methyl ether and its related arylnaphthalide lignans isolated from R. procumbens, comparative analysis has provided initial SAR insights. A study comparing five similar compounds revealed that differences in their anti-platelet activity could be linked to specific structural features. nih.gov The main structural variations among the tested compounds were the methoxy (B1213986) group on the parent phenyl ring and the five-membered ring containing two oxygen atoms. nih.gov It was inferred that these are key groups for the interaction with the target protein, integrin αIIbβ3. nih.gov For example, the ability to form hydrogen bonds and π-π stacking interactions with active site residues of the target protein was a distinguishing factor in their predicted binding affinity. nih.gov This type of information is critical for guiding the synthesis of new derivatives with potentially enhanced activity. nih.gov

Table 1: Comparative Docking Interactions of Arylnaphthalide Lignans with Integrin αIIbβ3 This table is based on computational analysis of binding modes.

| Compound | Key Interactions with Target Protein Residues | Interaction Types |

|---|---|---|

| This compound methyl ether | PHE160, MG1460 | 2 π–π stacking, 1 pi-cation |

| Neojusticin B | ARG214, ALA218, PHE160 | 2 H-bonds, 1 π–π stacking |

| Justicidin E | ARG214, TYR190, PHE160 | 1 pi-cation, 2 π–π interactions |

| Justicidin B | PHE160 | 1 π–π stacking |

| Cilinaphthalide B | PHE160 | 1 π–π stacking |

Computational Approaches in Lead Optimization (e.g., QSAR, Molecular Dynamics)

Computer-aided drug design (CADD) plays a significant role in modern lead optimization by predicting the activity of novel compounds, thereby saving experimental costs and providing mechanistic insights. preprints.org Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are central to this process. nih.govnih.govfrontiersin.org

QSAR models quantitatively correlate the chemical structures of a series of compounds with their biological activities. preprints.org These models can be used to predict the activity of newly designed molecules before they are synthesized. nih.gov

Molecular Docking was used to study this compound methyl ether. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein. rsc.org The docking study for this compound methyl ether suggested it could form two π–π stacking interactions with the amino acid residue PHE160 and a pi-cation interaction with MG1460 within the binding site of integrin αIIbβ3. nih.gov This detailed binding hypothesis provides a structural basis for its biological activity. nih.gov

Molecular Dynamics (MD) simulations can further refine docking results by modeling the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction. nih.gov While specific MD studies on this compound were not found, this technique is often used to confirm that a designed inhibitor remains stably bound to its target. preprints.orgnih.gov

These computational tools create a powerful workflow: docking can identify potential binding modes, SAR can provide rules for modification, and QSAR can predict the potency of virtual analogues, helping to prioritize the synthesis of the most promising compounds. frontiersin.org

Rational Design of Improved Analogues

Rational design uses the structural information from SAR and computational studies to purposefully create new molecules with improved characteristics. nih.govnih.gov The goal is to enhance desired properties, such as binding affinity to the target, while potentially improving other pharmaceutically relevant attributes. nih.gov

Based on the SAR and docking studies of this compound methyl ether, a rational design strategy would focus on modifying its structure to optimize interactions with the integrin αIIbβ3 binding site. nih.gov For example, chemists could design analogues by:

Modifying the Phenyl Ring: Introducing different substituents on the phenyl ring to enhance the π-π stacking interactions observed with residue PHE160. nih.gov

Altering the Methoxy Group: Replacing or repositioning the methoxy group to explore its role in binding and potentially form additional hydrogen bonds. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule, such as the five-membered oxygen-containing ring, with other chemical groups (bioisosteres) that have similar physical or chemical properties, to see if this improves binding or other molecular properties. nih.gov

This approach allows for the creation of focused libraries of compounds, moving beyond the initial lead from nature to develop a novel and more effective therapeutic candidate. drugtargetreview.com

Preclinical Assessment Models for Mechanistic Elucidation (Excluding human clinical trials)

Before any potential drug can be considered for human trials, its mechanism of action and efficacy must be evaluated in preclinical models. nih.gov These models are essential for elucidating how a compound works at a biological level. nih.gov

For this compound methyl ether, the primary mechanism of interest was its effect on platelet aggregation. nih.gov A key preclinical model used was optical turbidimetry . This in vitro assay directly measures platelet aggregation in samples of platelet-rich plasma. By adding the compound and an aggregating agent (like thrombin or ADP), researchers can quantify the compound's inhibitory effect. nih.gov This method was crucial in confirming the anti-platelet activity of the R. procumbens extract and its isolated components. nih.gov

To further understand the molecular mechanism, gene chip analysis was performed on platelets treated with the plant extract. nih.gov This technique allows for the measurement of expression levels of thousands of genes simultaneously, identifying which genes are up- or down-regulated in response to the compound. This provided clues that led to the identification of integrin αIIbβ3 as a potential target. nih.gov

Other common preclinical models used in drug discovery that could be applied to further study this compound and its analogues include:

Cell-based assays: Using specific cell lines to investigate biological effects. For example, if anti-inflammatory activity is suspected, a compound might be tested in RAW 264.7 macrophage cells to measure its effect on nitric oxide or cytokine production. mdpi.com If anticancer effects are hypothesized, various human cancer cell lines can be used to assess anti-proliferative activity. nih.gov

In vivo models: Animal models, such as mice or rats, are used to assess a compound's effect in a whole living system. For instance, in anticancer drug research, compounds are often tested in xenograft mouse models where human tumors are grown on the mice to evaluate the drug's ability to inhibit tumor growth. nih.gov

These preclinical models are vital for building a comprehensive pharmacological profile of a lead compound and validating its therapeutic potential. nih.govnih.gov

Future Directions in Chinensinaphthol Research

Unexplored Biological Activities and Mechanisms

While preliminary studies have provided initial insights, the full spectrum of chinensinaphthol's biological activities remains largely uncharted. Research on its derivative, this compound methyl ether, has shown anti-platelet aggregation activity by targeting the integrin αIIbβ3 protein nih.govnih.govtandfonline.com. The plant from which it is often isolated, Rostellularia procumbens, has been noted for traditional uses suggesting anti-viral and anti-tumoral properties nih.gov. These findings serve as a foundation for more in-depth investigations into the therapeutic potential of pure this compound.

Future research should systematically explore these and other potential activities.

Anti-cancer and Anti-viral Potential: The traditional use of the source plant suggests that this compound should be rigorously screened for its efficacy against various cancer cell lines and viruses. Mechanistic studies could then elucidate its molecular targets within cancer signaling pathways or viral life cycles.

Anti-inflammatory and Immunomodulatory Effects: Many natural lignans (B1203133) exhibit potent anti-inflammatory properties. Future studies should investigate whether this compound can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and assess its potential to regulate immune cell function.

Neuroprotective Properties: The blood-brain barrier permeability and potential neurological effects of this compound are completely unknown. Research is needed to determine if it can offer protection against neurodegenerative processes, oxidative stress, or neuroinflammation.

Mechanism of Action: Beyond identifying new activities, a deeper understanding of how this compound works is crucial. The known interaction with integrin αIIbβ3 raises questions about its effects on other integrin-mediated processes, cell adhesion, and downstream signaling. Exploring these pathways could reveal novel therapeutic targets nih.govnih.gov.

A summary of potential research areas for the biological activity of this compound is presented below.

| Research Area | Potential Focus of Investigation | Rationale |

| Oncology | Screening against diverse cancer cell lines (e.g., breast, lung, colon). | Traditional use of the source plant suggests anti-tumoral properties nih.gov. |

| Virology | Testing against a panel of viruses (e.g., influenza, herpes simplex). | Source plant has been traditionally used for anti-viral applications nih.gov. |

| Immunology | Investigating effects on cytokine production and immune cell proliferation. | Many neolignans possess anti-inflammatory and immunomodulatory activities. |

| Neurology | Assessing neuroprotective effects in models of Alzheimer's or Parkinson's disease. | A completely unexplored area with high potential for novel therapeutic applications. |

| Cardiovascular | Exploring effects on other integrins and cell adhesion molecules beyond platelets. | Building upon the known anti-platelet aggregation mechanism of its methyl ether derivative nih.govnih.gov. |

Novel Synthetic Routes and Derivatization Strategies

The reliance on extraction from natural sources can limit the supply and scalability of this compound for extensive research and development. Establishing efficient and robust synthetic routes is therefore a critical objective. While the total synthesis of this compound has not been extensively detailed, methodologies used for structurally similar bisphenol neolignans, such as honokiol, provide a clear roadmap. Modern organic synthesis techniques offer powerful tools to achieve this goal researchgate.netnih.govnih.govmdpi.com.

Total Synthesis: Future efforts should focus on developing a stereoselective total synthesis of this compound. Strategies like the Suzuki-Miyaura cross-coupling reaction, which is effective for creating the core biaryl skeleton of neolignans, could be optimized for this purpose nih.govnih.gov. A successful synthetic route would not only provide a reliable source of the compound but also confirm its absolute stereochemistry semanticscholar.orgnih.gov.

Derivatization Strategies: The synthesis of novel this compound derivatives offers a powerful strategy to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. Chemical modifications to the phenolic hydroxyl groups or aromatic rings could lead to analogs with improved biological activity. Studies on other neolignans have shown that even simple modifications can result in derivatives with significantly enhanced antiproliferative effects nih.gov.

| Strategy | Objective | Key Methodologies |

| Total Synthesis | Enable large-scale production for research and potential clinical use. | Suzuki-Miyaura cross-coupling, asymmetric synthesis nih.govnih.gov. |

| Greener Synthesis | Reduce the environmental impact of chemical production. | Biocatalysis, flow chemistry, use of renewable starting materials. |

| Lead Optimization | Improve potency, selectivity, and drug-like properties. | Structure-activity relationship (SAR) studies, bioisosteric replacement. |

| Prodrug Development | Enhance bioavailability and targeted delivery. | Esterification or etherification of hydroxyl groups. |

Integration of Multi-Omics Data for Comprehensive Understanding

To fully comprehend the biological impact of this compound, a systems-level perspective is required. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the molecular changes induced by the compound within a biological system nih.govresearchgate.netnih.govnih.gov. This approach moves beyond single-target analysis to create a comprehensive map of the compound's mechanism of action digitellinc.commaxapress.com.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression with techniques like RNA-sequencing can reveal which genes and signaling pathways are activated or suppressed by this compound. This can help identify primary molecular targets and downstream effects nih.gov.

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing a direct link between gene expression changes and functional cellular responses nih.govmdpi.com.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. This is crucial for understanding its impact on energy production, biosynthesis, and signaling pathways involving metabolites maxapress.commdpi.comdoaj.orgmdpi.com.

Integrating these datasets can uncover complex interactions and networks that would be missed by studying each molecular layer in isolation nih.govnih.gov. For example, a transcriptomic study might show the upregulation of a specific gene, proteomics could confirm an increase in the corresponding protein, and metabolomics could measure the resulting change in a metabolic product, providing a complete and validated pathway of drug action.

Development of Advanced Analytical Techniques for Complex Biological Matrices

Reliable and sensitive analytical methods are fundamental for advancing this compound research, particularly for pharmacokinetic and pharmacodynamic studies. The analysis of lignans and their metabolites in complex biological matrices such as plasma, urine, and tissue presents significant challenges due to low concentrations and interference from endogenous components mdpi.commdpi.com.

Future research should focus on developing and validating advanced analytical methodologies.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the cornerstone techniques for separating this compound from other compounds in a biological sample researchgate.netnih.govresearchgate.net. Developing methods with optimized columns and mobile phases is essential for achieving high resolution and short analysis times.

Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for quantification researchgate.net. Future work should focus on creating robust LC-MS/MS assays for this compound and its key metabolites, which are crucial for accurately determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Sample Preparation: The complexity of biological samples often requires extensive sample preparation to remove interfering substances mdpi.commdpi.comhelsinki.fi. There is a need to develop simplified yet efficient extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to ensure high recovery and minimal matrix effects.

The table below outlines key considerations for the development of these analytical techniques.

| Analytical Technique | Objective | Key Challenges | Future Focus |

| UHPLC-MS/MS | Accurate quantification in biological fluids. | Low analyte concentrations, matrix interference, metabolite identification. | Method validation according to regulatory guidelines, development of high-throughput assays. |

| High-Resolution MS | Identification of unknown metabolites. | Structural elucidation of novel compounds. | Combining fragmentation data with metabolic software to predict and confirm metabolite structures. |

| Sample Preparation | Isolate analyte and remove interferences. | Analyte loss, time-consuming procedures. | Miniaturization, automation, and development of greener extraction methods. |

Q & A

Q. How is Chinensinaphthol isolated and structurally characterized from its natural source?

this compound is isolated from the roots of Phyllanthus piscatorum using solvent extraction (e.g., methanol or ethanol), followed by chromatographic techniques like column chromatography or HPLC for purification . Structural elucidation involves spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Assignments of proton (¹H) and carbon (¹³C) signals to confirm the methyl ether functional group and aromatic framework.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (C₂₂H₁₈O₇) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and ether (C-O-C) bonds . Researchers must cross-validate data with existing literature and deposit raw spectral data in supplementary materials to ensure reproducibility .

Q. What analytical methods are recommended for assessing the purity of this compound?

Purity assessment requires a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection to quantify impurities (<1% threshold) .

- Melting Point Analysis : Consistency with reported values (if available) to confirm crystallinity .

- Thin-Layer Chromatography (TLC) : Visualize under UV light and iodine vapor to detect co-eluting compounds . Statistical validation (e.g., triplicate runs, standard deviation calculations) is critical for reliability .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for this compound derivatives to improve yield?

- Experimental Design : Employ a fractional factorial design to test variables (e.g., reaction temperature, catalyst concentration, solvent polarity) .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .

- Byproduct Analysis : Use LC-MS to characterize undesired products and adjust conditions (e.g., protecting groups) to minimize side reactions . Publish detailed synthetic protocols in the main manuscript (for novel methods) or supplementary materials (for established protocols) .

Q. How should contradictory results in this compound’s pharmacological activity be addressed?

Contradictions often arise from variability in assay conditions or model systems. Methodological solutions include:

- Systematic Reviews : Follow PRISMA guidelines to aggregate and compare data from in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) studies .

- Meta-Analysis : Statistically reconcile discrepancies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices .

- Dose-Response Validation : Repeat assays under standardized conditions (e.g., IC₅₀ comparisons) to isolate confounding factors .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets .

- Molecular Docking : Use software like AutoDock to predict binding affinities with putative receptors (e.g., kinases, GPCRs) .

- Knockout Models : Validate hypotheses using CRISPR/Cas9-edited cell lines to assess phenotypic rescue . Discuss findings in the context of prior work, emphasizing novel pathways while acknowledging limitations (e.g., off-target effects) .

Q. How can the stability of this compound under varying storage conditions be rigorously evaluated?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .

- Photostability : Use ICH Q1B guidelines to assess light-induced decomposition with UV/Vis exposure .

- Statistical Modeling : Apply Arrhenius equations to predict shelf life at standard storage (-20°C) . Report degradation products and storage recommendations in the "Results and Discussion" section .

Data Presentation and Reproducibility Guidelines

- Tables : Include spectral data (¹H/¹³C NMR shifts), HPLC retention times, and bioactivity IC₅₀ values in formatted tables with descriptive captions .

- Ethics and Replication : For biological studies, document ethical approvals (e.g., IACUC for animal models) and provide raw datasets in supplementary files .

- Contradiction Management : Use Forest plots in meta-analyses to visualize effect size variability and discuss principal contradictions (e.g., assay sensitivity vs. compound solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.